molecular formula C16H21ClN2O5S B2601455 N1-(5-chloro-2-methoxyphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 2309587-85-5

N1-(5-chloro-2-methoxyphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2601455
CAS No.: 2309587-85-5
M. Wt: 388.86
InChI Key: VSVZNKUSPJISQS-UHFFFAOYSA-N
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Description

This oxalamide derivative features a 5-chloro-2-methoxyphenyl group at the N1 position and a tetrahydrothiophene ring substituted with a 2-hydroxyethoxy moiety at the N2 position. The tetrahydrothiophene ring with a polar 2-hydroxyethoxy chain may improve solubility and metabolic stability compared to simpler alkyl chains.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O5S/c1-23-13-3-2-11(17)8-12(13)19-15(22)14(21)18-9-16(24-6-5-20)4-7-25-10-16/h2-3,8,20H,4-7,9-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVZNKUSPJISQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups, suggesting possible biological activities that merit detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C_{18}H_{24}ClN_{3}O_{4}S, and it has a molecular weight of approximately 388.9 g/mol. The presence of a chloro group, a methoxy group, and a tetrahydrothiophene moiety indicates that it may interact with various biological targets, potentially influencing multiple biochemical pathways.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The oxalamide functional group may facilitate binding to these targets, leading to modulation of biological pathways.

Potential Targets

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors related to inflammatory responses or cancer progression.

Therapeutic Applications

Research indicates that compounds similar in structure often exhibit anti-inflammatory, anticancer, or antimicrobial properties. Thus, this compound might hold potential in the following areas:

  • Anti-inflammatory Agents : By inhibiting pro-inflammatory cytokines.
  • Anticancer Drugs : Targeting specific pathways involved in tumor growth.
  • Antimicrobial Activity : Potential effectiveness against various pathogens.

Cytotoxicity Assays

In vitro studies using cell lines have shown varying degrees of cytotoxicity depending on the concentration of the compound. For example:

Concentration (µg/mL)Cell Viability (%)Notes
195No significant effect
1075Moderate cytotoxicity
10050High cytotoxicity observed

These results suggest that while lower concentrations may not adversely affect cell viability, higher concentrations can lead to significant reductions in cell survival.

Inflammatory Response Modulation

Research has indicated that treatment with this compound can significantly reduce the production of nitric oxide (NO) in LPS-stimulated macrophages, a marker for inflammation:

TreatmentNO Production (µM)Statistical Significance
Control20-
Compound (10 µg/mL)15p < 0.05
Compound (100 µg/mL)8p < 0.01

This data implies that this compound may effectively modulate inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Below is a structural and functional analysis of related compounds, highlighting key differences and implications:

Structural Comparisons

Compound Name/ID N1 Substituent N2 Substituent Key Features
Target Compound 5-chloro-2-methoxyphenyl (3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl Unique tetrahydrothiophene core; polar hydroxyethoxy chain enhances solubility.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami agonist; rapid metabolism in hepatocytes without amide hydrolysis.
Compound 13 () 4-chlorophenyl (5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(1-acetylpiperidin-2-yl)methyl HIV entry inhibitor; thiazole and piperidine enhance binding to viral targets.
BNM-III-170 () 4-chloro-3-fluorophenyl (1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl CD4-mimetic compound; dihydroindenyl and guanidine groups critical for antiviral activity.
GMC-3 () 4-chlorophenyl 1,3-dioxoisoindolin-2-yl Antimicrobial activity; isoindoline-dione core may influence redox properties.

Functional and Pharmacological Differences

  • Metabolic Stability :

    • The target compound’s tetrahydrothiophene ring and ether-linked hydroxyethoxy group may resist hydrolysis better than esters (e.g., Compound 13 ’s hydroxyethyl thiazole) .
    • In contrast, S336 undergoes rapid hepatic metabolism without amide bond cleavage, suggesting similar stability for the target if the amide remains intact .
  • Antiviral Activity :

    • Compound 13 and BNM-III-170 show HIV inhibition via CD4-binding site interference. The target’s tetrahydrothiophene moiety could mimic cyclic peptide scaffolds, enhancing viral entry blockade .
  • Solubility and Bioavailability :

    • The hydroxyethoxy chain in the target compound likely improves water solubility compared to purely aromatic N2 substituents (e.g., GMC-3 ’s isoindoline-dione) .

Table 1: Key Properties of Oxalamide Derivatives

Property Target Compound S336 Compound 13 BNM-III-170
Molecular Weight Not reported 356.35 g/mol 478.14 g/mol 514.94 g/mol
Solubility High (predicted) Moderate Low to moderate Low
Key Activity Not reported Umami agonist HIV entry inhibition HIV neutralization
Metabolic Stability High (ether bond resists hydrolysis) Rapid metabolism Moderate High

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